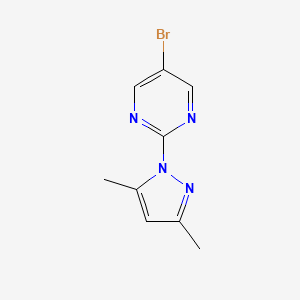5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine
CAS No.:
Cat. No.: VC9868737
Molecular Formula: C9H9BrN4
Molecular Weight: 253.10 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H9BrN4 |
|---|---|
| Molecular Weight | 253.10 g/mol |
| IUPAC Name | 5-bromo-2-(3,5-dimethylpyrazol-1-yl)pyrimidine |
| Standard InChI | InChI=1S/C9H9BrN4/c1-6-3-7(2)14(13-6)9-11-4-8(10)5-12-9/h3-5H,1-2H3 |
| Standard InChI Key | UKFXQPGDLXADLA-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NN1C2=NC=C(C=N2)Br)C |
| Canonical SMILES | CC1=CC(=NN1C2=NC=C(C=N2)Br)C |
Introduction
Chemical Identity and Structural Features
Spectral and Computational Characterization
For the pyridine analog, spectral data include:
-
IR: Absence of N-H stretches (indicative of pyrazole substitution) and presence of C=N vibrations at ~1578 cm⁻¹ .
-
¹H NMR: Singlets at δ 2.16–2.23 ppm for methyl groups on pyrazole and δ 5.45 ppm for the methylene bridge .
-
Molecular Weight: 252.11 g/mol, with a computed XLogP3 of 2.6, suggesting moderate lipophilicity .
A comparative analysis of pyrimidine vs. pyridine cores would predict altered electronic properties due to the additional nitrogen atom in pyrimidine, potentially enhancing hydrogen-bonding interactions in biological targets .
Synthetic Methodologies
Functionalization Strategies
Derivatives of 2-(pyrazol-1-yl)pyrimidines are often modified at the pyrimidine 5-position. For example, 5-ethylpyrimidine analogs demonstrate enhanced antiviral potency (IC₅₀ ~13 nM against DHODH) . Bromine at this position may serve as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups .
Physicochemical and Pharmacological Properties
Physicochemical Profile
| Property | Value (Pyridine Analog) | Predicted (Pyrimidine) |
|---|---|---|
| Molecular Weight | 252.11 g/mol | ~253–255 g/mol |
| XLogP3 | 2.6 | 2.8–3.2 |
| Hydrogen Bond Acceptors | 2 | 3 (additional N) |
| Rotatable Bonds | 1 | 1 |
The pyrimidine core’s additional nitrogen atom may increase polarity, slightly reducing logP compared to pyridine analogs but improving aqueous solubility .
Antiviral Activity
2-(3-Alkoxy-1H-pyrazol-1-yl)pyrimidines inhibit human DHODH, a key enzyme in pyrimidine biosynthesis. The lead compound 2-(4-(2,6-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-5-ethylpyrimidine achieves IC₅₀ = 13 nM using coenzyme Q₁ as a cofactor . Bromine substitution at the pyrimidine 5-position may sterically hinder cofactor binding, necessitating optimization for potency.
Antibacterial Efficacy
Pyrazolyl-pyrimidine derivatives exhibit activity against Gram-positive bacteria (e.g., Staphylococcus aureus), with MIC values comparable to ampicillin . The 3,5-dimethyl groups on pyrazole enhance membrane permeability, while bromine’s electronegativity may disrupt bacterial enzyme function .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume